1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol
Description
This compound features a propan-2-ol backbone substituted at position 1 with a diallylamino group and at position 3 with a 2-(4-methoxyphenyl)-1H-indol-1-yl moiety. Limited direct pharmacological data are available, but structural analogs suggest applications in adrenolytic or anticancer research .
Properties
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-4-14-25(15-5-2)17-21(27)18-26-23-9-7-6-8-20(23)16-24(26)19-10-12-22(28-3)13-11-19/h4-13,16,21,27H,1-2,14-15,17-18H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGXULXOUJWKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN(CC=C)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402649 | |
| Record name | F1021-0064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6150-18-1 | |
| Record name | F1021-0064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting from readily available precursorsThe final step often involves the addition of the methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The diallylamino group may enhance the compound’s ability to penetrate cell membranes, while the methoxyphenyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations :
- Diallylamino vs. Morpholinyl/Piperidinyl: The diallylamino group (target compound) offers greater conformational flexibility compared to rigid heterocycles like morpholine or piperidine, which may influence receptor binding kinetics .
- 4-Methoxyphenylindole vs.
- Synthetic Accessibility: The methylamino derivative achieves a 99% yield, suggesting simpler synthesis than the target compound, which may require multi-step allylation and indole functionalization.
Stereochemical Considerations
Enantiomers of aminopropanol derivatives often exhibit divergent biological activities. For example, Groszek et al. (2009) reported that (R)-enantiomers of adrenolytic compounds show higher receptor affinity than (S)-forms . The target compound’s chiral center at propan-2-ol necessitates enantiomeric resolution for optimal efficacy.
Biological Activity
1-(Diallylamino)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Structure
The compound features a unique structure that combines an indole moiety with a diallylamino group and a methoxyphenyl group. This structural diversity may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. The final step often includes the addition of the methoxyphenyl group under specific reaction conditions, which may involve bases and suitable solvents to achieve optimal yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The indole moiety is known to interact with numerous receptors, potentially modulating their activity. The diallylamino group enhances cell membrane penetration, while the methoxyphenyl group can influence binding affinity and selectivity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer.
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary results suggest it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting potential applications in treating bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)propan-2-ol | Lacks indole and diallylamino groups | Limited antimicrobial activity |
| 1-[(4-Methoxyphenyl)methyl]amino-2-propanol | Similar backbone but different substitution | Moderate anticancer properties |
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
